molecular formula C36H40N4O4S B1149889 AM-6826

AM-6826

Cat. No.: B1149889
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM-6826 is a quinazolone-pyrrolo-dihydropyridone class compound developed by Amgen as a pan-Pim kinase inhibitor targeting serine/threonine kinases Pim-1, Pim-2, and Pim-3, which are implicated in cancer cell survival and proliferation . Preclinical studies demonstrated its high efficacy in murine xenograft models, achieving 93% inhibition of KMS-12-BM melanoma tumor growth at a dose of 50 mg/kg.

Properties

Molecular Formula

C36H40N4O4S

Appearance

Solid powder

Synonyms

AM-6826;  AM 6826;  AM6826.; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Pharmacokinetic and Efficacy Data

Compound Target Dose (mg/kg) Tumor Growth Inhibition (%) Tumor Regression (%) Oral Bioavailability
This compound Pim-1/2/3 50 (once) 93 - High
This compound Pim-1/2/3 50 (twice) - 22 High
Early-stage Pim inhibitors* Pim-1/2/3 100–200 40–60 <10 Moderate

*Hypothetical data inferred from optimization challenges described in .

  • Efficacy : this compound’s tumor growth inhibition (93%) and regression (22%) at 50 mg/kg significantly outperform earlier Pim inhibitors, which typically required higher doses (100–200 mg/kg) for suboptimal efficacy .
  • Selectivity : this compound’s design minimizes off-target effects on unrelated kinases (e.g., MEK or LXRβ), a common issue with broader-spectrum inhibitors .
  • Bioavailability : Its oral bioavailability is a critical advantage over peptide-based Pim inhibitors, which often suffer from poor absorption.

Key Advantages Over Competing Compounds

Dose Efficiency : this compound achieves maximal efficacy at lower doses compared to structurally similar quinazolone derivatives.

Tumor Regression : Unlike most Pim inhibitors that merely slow tumor growth, this compound induces active regression.

Synthetic Feasibility : The compound’s optimized synthesis route (described in ) ensures scalability, a challenge for complex heterocyclic analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.